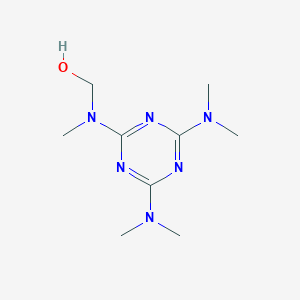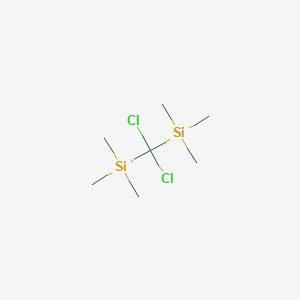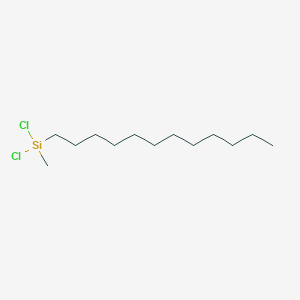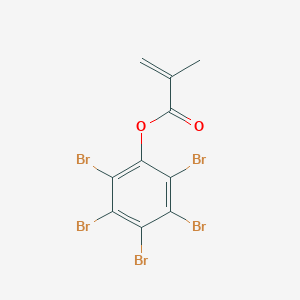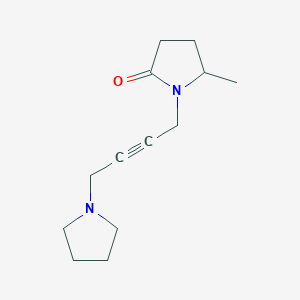
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone, also known as MPBD, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been widely used in scientific research for its potential as a pharmacological tool in studying the central nervous system.
Mécanisme D'action
The exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood. However, it has been reported to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory processes. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to enhance the release of GABA, which is an inhibitory neurotransmitter in the brain.
Effets Biochimiques Et Physiologiques
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to increase the release of acetylcholine, which is involved in learning and memory processes. In addition, (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes involving this receptor. However, there are some limitations to the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood, which can limit its usefulness in certain studies.
Orientations Futures
There are several future directions for the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in scientific research. One potential direction is the development of more selective and potent ligands for the sigma-1 receptor. This could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the role of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in the regulation of ion channels and receptors involved in learning and memory processes. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the study of the anxiolytic and antidepressant-like effects of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone could lead to the development of new drugs for the treatment of anxiety and depression.
Méthodes De Synthèse
The synthesis of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone involves the reaction of 5-methyl-2-pyrrolidinone with 1-(4-chlorobut-2-yn-1-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone. This method has been reported to yield high purity and high yield of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone.
Applications De Recherche Scientifique
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been used as a pharmacological tool in several scientific research studies. It has been reported to have potential as a selective ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, pain modulation, and drug addiction. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been used in studies related to the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
Propriétés
Numéro CAS |
18325-12-7 |
|---|---|
Nom du produit |
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone |
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-methyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-12-6-7-13(16)15(12)11-5-4-10-14-8-2-3-9-14/h12H,2-3,6-11H2,1H3 |
Clé InChI |
BZCOASIWPFVBQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
SMILES canonique |
CC1CCC(=O)N1CC#CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetic acid](/img/structure/B99544.png)
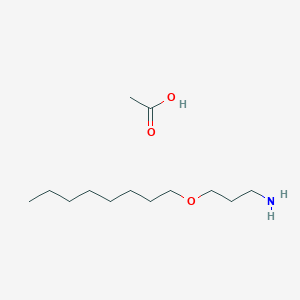
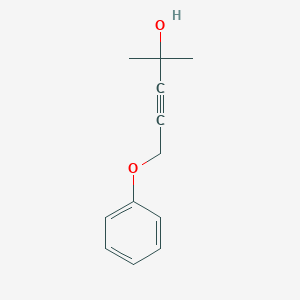
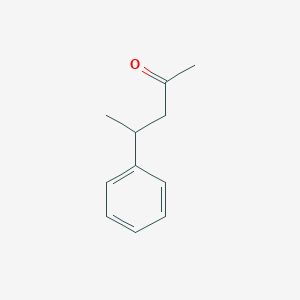
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)



